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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)ethanol

Cat. No.: B1200191 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 1-(4-
Methoxyphenyl)ethanol, a significant organic compound utilized in various research and

development applications, including the study of photolysis and the synthesis of other chemical

entities.[1] This document is intended for researchers, scientists, and professionals in drug

development, offering detailed spectroscopic data, experimental protocols, and visual

representations of analytical workflows.

Chemical Structure and Properties
IUPAC Name: 1-(4-methoxyphenyl)ethanol[2][3] Molecular Formula: C₉H₁₂O₂[2][3] Molecular

Weight: 152.19 g/mol [2][4] CAS Registry Number: 3319-15-1[5]

Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 1-(4-Methoxyphenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds.

[6] For 1-(4-Methoxyphenyl)ethanol, both ¹H and ¹³C NMR spectra provide characteristic

signals corresponding to the different nuclei in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1-(4-Methoxyphenyl)ethanol
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.26-7.33 m Ar-H

6.87-6.98 m Ar-H

5.08-5.10 m CH-OH

3.86 s O-CH₃

2.68 s OH

1.49 d 6.4 C-CH₃

(Solvent: CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for 1-(4-Methoxyphenyl)ethanol

Chemical Shift (δ) ppm Assignment

160.1 C-OCH₃ (Aromatic)

141.5 C-CH(OH)CH₃ (Aromatic)

127.0 Ar-CH

115.2 Ar-CH

69.8 CH-OH

55.3 O-CH₃

25.3 C-CH₃

(Solvent: CDCl₃)[7]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[8][9]

Table 3: IR Spectroscopic Data for 1-(4-Methoxyphenyl)ethanol
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Wavenumber (cm⁻¹) Description of Vibration

3363 O-H stretch (alcohol)

3030 sp² C-H stretch (aromatic)

2950-2850 sp³ C-H stretch (aliphatic)

1605, 1510 C=C stretch (aromatic ring)

1240 C-O stretch (aryl ether)

1084 C-O stretch (alcohol)

836 C-H bend (para-disubstituted aromatic)

(Technique: Thin Film)[7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation.[10][11][12]

Table 4: Mass Spectrometry Data for 1-(4-Methoxyphenyl)ethanol

m/z Relative Intensity (%) Proposed Fragment

152 Moderate [M]⁺ (Molecular Ion)

137 High [M - CH₃]⁺

109 Base Peak [M - CH₃ - CO]⁺ or [C₇H₉O]⁺

94 Moderate [C₆H₆O]⁺

77 Moderate [C₆H₅]⁺

(Technique: Electron

Ionization, GC-MS)[2]

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may vary.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-25 mg of 1-(4-Methoxyphenyl)ethanol in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[13][14][15] The use of a

deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[6]

[15] For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.[13]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift calibration.[6][13]

Instrument Setup: Place the NMR tube in the spectrometer's probe.[16] The instrument's

magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field

homogeneity is then optimized through a process called "shimming" to ensure high

resolution.[16]

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a few scans are typically

sufficient. For ¹³C NMR, a larger number of scans is usually required due to the lower natural

abundance of the ¹³C isotope.[14]

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals.

IR Spectroscopy Protocol
Sample Preparation (Thin Film/Neat): Since 1-(4-Methoxyphenyl)ethanol is a liquid at room

temperature, the neat (pure liquid) spectrum can be obtained.[3] Place one to two drops of

the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.

[9][17] Gently press the plates together to form a thin film.

Alternative for Solids (Thin Solid Film): If the sample is a solid, dissolve about 50 mg in a

volatile solvent like methylene chloride.[18] Drop the solution onto a single salt plate and

allow the solvent to evaporate, leaving a thin film of the solid.[18]
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Data Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[19] A background spectrum of

the empty salt plates is usually recorded first and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and their corresponding functional

groups.[8]

Mass Spectrometry Protocol (Electron Ionization - GC-
MS)

Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile

solvent, into the gas chromatograph (GC) inlet. The GC separates the components of the

sample before they enter the mass spectrometer.

Ionization: In the ion source of the mass spectrometer, the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV).[20] This causes an electron to be ejected

from the molecule, forming a positively charged molecular ion ([M]⁺).[10][12]

Fragmentation: The high energy of the electron beam often causes the molecular ion to

fragment into smaller, positively charged ions and neutral fragments.[20][21]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or magnetic sector), where they are separated based on their mass-to-charge

(m/z) ratio.[12][21]

Detection: A detector records the abundance of each ion at a specific m/z value.[12] The

resulting mass spectrum is a plot of relative ion abundance versus m/z.[20]

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

chemical structure with its mass spectrometric fragmentation pattern.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Fragmentation pathway of 1-(4-Methoxyphenyl)ethanol in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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